N-(5-methyl-1,3-thiazol-2-yl)-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide
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Overview
Description
2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Indole Derivative: The indole nucleus is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation using isopropyl halides in the presence of a strong base such as sodium hydride.
Formation of the Thiazole Derivative: The thiazole ring is synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The indole and thiazole derivatives are coupled through an etherification reaction using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE
- 2-[(1-ETHYL-1H-INDOL-4-YL)OXY]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE
Uniqueness
2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is unique due to the presence of the isopropyl group, which may enhance its biological activity and selectivity compared to similar compounds with different alkyl groups.
Properties
Molecular Formula |
C17H19N3O2S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-(1-propan-2-ylindol-4-yl)oxyacetamide |
InChI |
InChI=1S/C17H19N3O2S/c1-11(2)20-8-7-13-14(20)5-4-6-15(13)22-10-16(21)19-17-18-9-12(3)23-17/h4-9,11H,10H2,1-3H3,(H,18,19,21) |
InChI Key |
JDPTYADIUUWSAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)COC2=CC=CC3=C2C=CN3C(C)C |
Origin of Product |
United States |
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